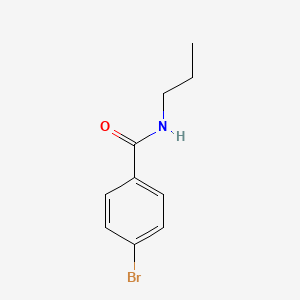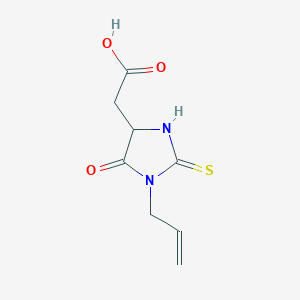
(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid: is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazolidinone ring substituted with an allyl group, a thioxo group, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the imidazolidinone ring. This can be achieved through the reaction of an amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the imidazolidinone intermediate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.
Allylation: The allyl group is introduced through an alkylation reaction, typically using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the acetic acid moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Allyl bromide, allyl chloride, and other alkylating agents in the presence of bases like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols, alcohols, and other reduced derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Receptor Binding: Binding to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes, potentially leading to changes in cellular behavior.
Comparison with Similar Compounds
(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid can be compared with other similar compounds, such as:
(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-butyric acid: Similar structure but with a butyric acid moiety instead of an acetic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-2-3-10-7(13)5(4-6(11)12)9-8(10)14/h2,5H,1,3-4H2,(H,9,14)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDKYSUVIHFRFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(NC1=S)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389774 |
Source


|
| Record name | [5-Oxo-1-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55523-05-2 |
Source


|
| Record name | [5-Oxo-1-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
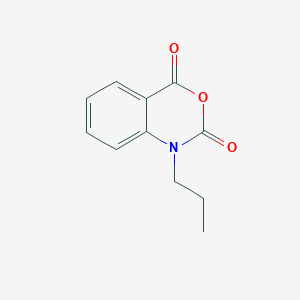
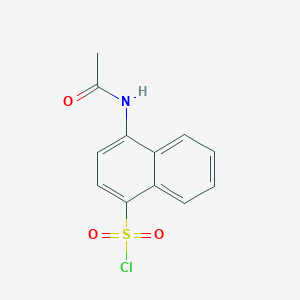
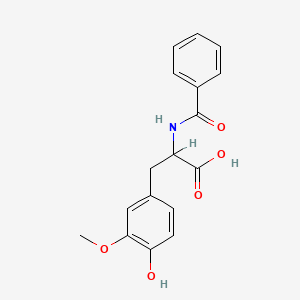


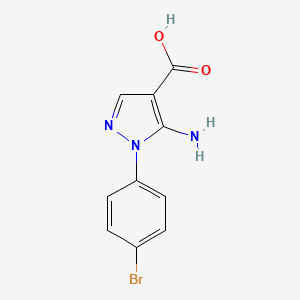
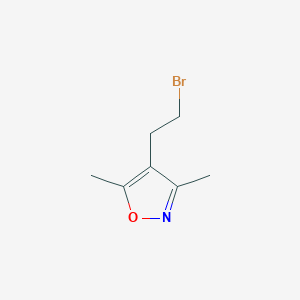

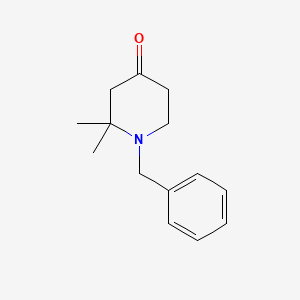
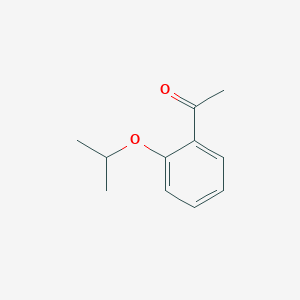
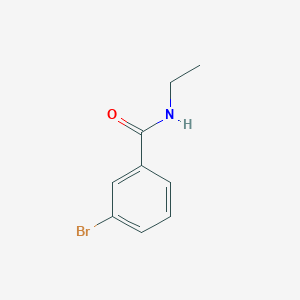
![1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene](/img/structure/B1274492.png)

